molecular formula C19H19NO5 B11386285 N-(furan-2-ylmethyl)-2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetamide

N-(furan-2-ylmethyl)-2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetamide

Cat. No.: B11386285
M. Wt: 341.4 g/mol
InChI Key: WTNUFQOAELTVDP-UHFFFAOYSA-N
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Description

N-[(FURAN-2-YL)METHYL]-2-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE is a complex organic compound that features a furan ring, a chromen (coumarin) structure, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-2-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE typically involves multiple steps:

    Formation of the Furan-2-ylmethyl Intermediate: This can be achieved by reacting furan-2-carboxaldehyde with a suitable amine under reductive amination conditions.

    Synthesis of the Chromen Derivative: The chromen (coumarin) structure can be synthesized through the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts.

    Coupling Reaction: The final step involves coupling the furan-2-ylmethyl intermediate with the chromen derivative using acylation reactions to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-2-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE can undergo various chemical reactions:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The chromen structure can be reduced to dihydrochromen derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution can be facilitated by reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products

    Oxidation: Furanones and chromenones.

    Reduction: Dihydrochromen derivatives.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

N-[(FURAN-2-YL)METHYL]-2-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-2-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE involves its interaction with molecular targets such as EGFR. The compound binds to the receptor, inhibiting its activity and thereby preventing the proliferation of cancer cells. This interaction is facilitated by the compound’s structural features, which allow it to fit into the receptor’s binding site effectively.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(FURAN-2-YL)METHYL]-2-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE is unique due to its combination of a furan ring and a chromen structure, which imparts distinct chemical and biological properties. Its ability to target EGFR specifically sets it apart from other similar compounds.

Properties

Molecular Formula

C19H19NO5

Molecular Weight

341.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)acetamide

InChI

InChI=1S/C19H19NO5/c1-11-14-6-7-16(23-3)12(2)18(14)25-19(22)15(11)9-17(21)20-10-13-5-4-8-24-13/h4-8H,9-10H2,1-3H3,(H,20,21)

InChI Key

WTNUFQOAELTVDP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OC)CC(=O)NCC3=CC=CO3

Origin of Product

United States

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